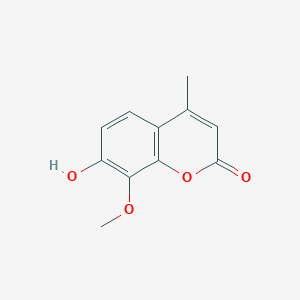![molecular formula C12H10N2O B14624885 2-[(Quinolin-8-yl)oxy]propanenitrile CAS No. 58889-10-4](/img/structure/B14624885.png)
2-[(Quinolin-8-yl)oxy]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 2-(8-quinolinyloxy)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an 8-quinolinyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing propanenitrile, 2-(8-quinolinyloxy)- involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods: Industrial production of propanenitrile, 2-(8-quinolinyloxy)- may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
化学反应分析
Types of Reactions:
Oxidation: Propanenitrile, 2-(8-quinolinyloxy)- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts
Substitution: Potassium cyanide (KCN), ethanolic solution, reflux conditions
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted nitriles
科学研究应用
Chemistry: Propanenitrile, 2-(8-quinolinyloxy)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.
Industry: In industrial applications, propanenitrile, 2-(8-quinolinyloxy)- can be used as a precursor for the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which propanenitrile, 2-(8-quinolinyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby inhibiting their activity. Additionally, the quinolinyloxy moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the quinolinyloxy substituent.
2-(Quinolin-8-yloxy)propanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness: Propanenitrile, 2-(8-quinolinyloxy)- is unique due to the presence of both the nitrile group and the quinolinyloxy substituent, which confer distinct chemical and biological properties
属性
CAS 编号 |
58889-10-4 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-quinolin-8-yloxypropanenitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(8-13)15-11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,1H3 |
InChI 键 |
XPCWMOLJBSFYFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)OC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



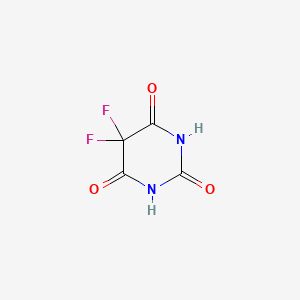
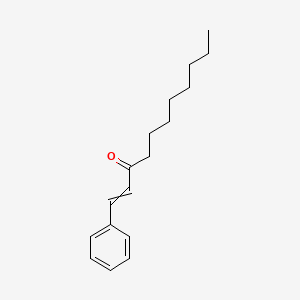
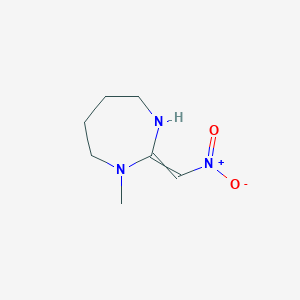

![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
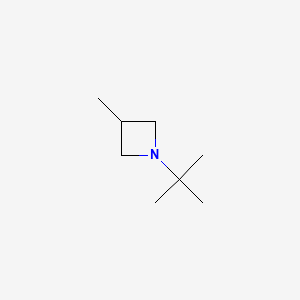
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
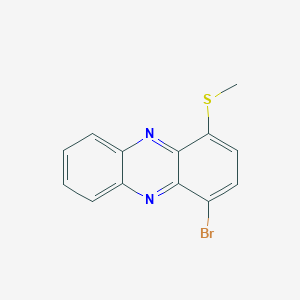
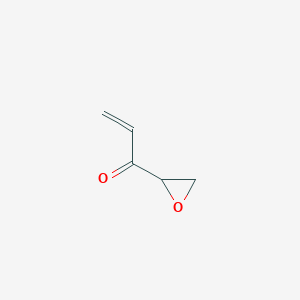
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
